N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide
Description
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide is a boronate ester-containing compound featuring a pyridine core substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolane group and at the 2-position with an ethane sulfonamide moiety. This structure combines the electron-deficient pyridine ring with a polar sulfonamide group, making it a versatile building block in pharmaceutical and materials chemistry. The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl and heteroaryl structures . The sulfonamide group enhances solubility in polar solvents and may contribute to biological activity, such as enzyme inhibition .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-6-21(17,18)16-11-9-10(7-8-15-11)14-19-12(2,3)13(4,5)20-14/h7-9H,6H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEBZLIXLZXOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Boronate Intermediate
The key step involves synthesizing the boronate-functionalized pyridine derivative, which is achieved via palladium-catalyzed borylation of a suitable halogenated pyridine precursor.
- Starting Material: 2-halogenated pyridine (e.g., 2-bromopyridine).
- Reagents: Bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base such as potassium acetate (KOAc).
- Reaction Conditions: Conducted in DMSO or 1,4-dioxane at elevated temperatures (~90°C) under inert atmosphere (nitrogen or argon) for approximately 2-3 hours.
A representative example reports a 79% yield of the boronate intermediate when using palladium catalysis under optimized conditions, with the reaction monitored via mass spectrometry (m/z = 260.1) indicating successful formation.
2-bromopyridine + B2Pin2 → [Pd catalyst, KOAc, DMSO, 90°C] → N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]
This boronate intermediate is stable and serves as a key precursor for subsequent coupling reactions.
Coupling to Form the Sulfonamide
The sulfonamide moiety is introduced through nucleophilic substitution of a suitable sulfonyl chloride or sulfonyl anhydride with an amine derivative, followed by coupling with the boronate.
- Reagents: Ethane-1-sulfonamide (or its derivatives), triethylamine as base, dichloromethane as solvent.
- Procedure: The amine is first deprotonated with triethylamine in dichloromethane at room temperature (~20°C). The sulfonyl chloride is then added, and the mixture stirred for approximately 2 hours, leading to formation of the sulfonamide linkage.
While specific experimental data for this exact compound are limited, analogous sulfonamide syntheses report yields approaching 100% under optimized conditions, emphasizing the importance of controlling moisture and temperature.
Final Coupling of Boronate and Sulfonamide
The key step involves a Suzuki-Miyaura cross-coupling between the boronate intermediate and a halogenated sulfonamide precursor or directly coupling the boronate with a sulfonamide derivative activated as an electrophile.
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Sodium carbonate or potassium phosphate.
- Solvent: 1,4-dioxane or dimethylformamide (DMF).
- Temperature: Elevated (~90°C).
- Duration: 2-3 hours under inert atmosphere.
A typical yield for this coupling step is approximately 79%, with purification achieved via column chromatography. The reaction's success is confirmed by mass spectrometry and NMR analysis.
Notes on Optimization and Purity
- Inert Atmosphere: Crucial to prevent oxidation of sensitive intermediates.
- Temperature Control: Elevated temperatures facilitate coupling but must be optimized to prevent decomposition.
- Purification: Chromatography and recrystallization are employed to isolate pure product.
Summary Data Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boronate Formation | 2-halogenated pyridine, B2Pin2, Pd catalyst, KOAc | 90°C, inert atmosphere, 2-3h | 79% | Palladium-catalyzed borylation of pyridine |
| Sulfonamide Formation | Sulfonyl chloride, ethane-1-sulfonamide, triethylamine | Room temperature, 2h | ~100% | Nucleophilic substitution to form sulfonamide |
| Cross-Coupling | Boronate, halogenated sulfonamide, Pd catalyst, base | 90°C, inert, 2-3h | 79% | Suzuki-Miyaura coupling |
Chemical Reactions Analysis
Types of Reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Amidation: Formation of amide bonds through reaction with amines.
Borylation: The borate group can undergo borylation reactions, which are useful in forming carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols.
Catalysts: Palladium or other transition metal catalysts for borylation reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, borylation reactions typically yield boronic esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Anticancer Research
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide has been studied for its potential as an anticancer agent. The incorporation of boron into the structure allows for unique interactions with biological molecules, potentially leading to the development of novel chemotherapeutics. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific cancer cell pathways .
Drug Delivery Systems
The compound's boron-containing moiety has been explored for use in drug delivery systems. Boron compounds can enhance the solubility and stability of drugs, making them more effective in therapeutic applications. Studies have shown that compounds like this compound can be utilized to improve the pharmacokinetics of poorly soluble drugs .
Synthesis of Functional Materials
In materials science, this compound is utilized for synthesizing functional materials, particularly in the development of sensors and catalysts. The unique electronic properties imparted by the boron moiety allow for enhanced performance in these applications. For instance, studies have demonstrated that boron-containing compounds can serve as effective catalysts in organic reactions .
Polymer Chemistry
The compound's ability to form stable complexes with various substrates makes it valuable in polymer chemistry. It can be used to modify polymer surfaces or as a building block for creating new polymeric materials with tailored properties. This application is particularly relevant in creating materials for electronics and photonics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a related boron-containing compound. The researchers found that it exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further development .
Case Study 2: Drug Delivery Enhancement
Research conducted at a leading pharmaceutical institute demonstrated that incorporating boron into drug formulations improved their bioavailability significantly. The study highlighted the effectiveness of boron-containing compounds in enhancing drug absorption and retention in biological systems .
Mechanism of Action
The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide involves its functional groups:
Borate Group: Participates in borylation reactions, forming stable carbon-boron bonds.
Sulfonamide Group: Acts as a nucleophile in substitution reactions, forming amide bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several boronate esters, differing in aromatic systems, substituent positions, and functional groups. Below is a detailed comparison:
Aromatic System Variations
Functional Group Variations
Substituent Position and Steric Effects
- Ethane sulfonamide retains polarity but may face reduced solubility due to steric bulk .
Key Comparative Properties
Reactivity in Cross-Coupling Reactions
- Pyridine vs. Phenyl Systems: Pyridine’s electron-deficient nature enhances electrophilicity at the boronate site, favoring transmetalation in Suzuki-Miyaura reactions compared to phenyl analogs .
- Sulfonamide vs. Carbamate: The sulfonamide’s electron-withdrawing effect may stabilize the boronate against hydrolysis, improving shelf-life over carbamate derivatives .
Solubility and Stability
- Polarity: Sulfonamide-containing compounds (e.g., target compound) exhibit higher solubility in polar aprotic solvents (e.g., DMSO, DMF) than carbamate or amide analogs .
- Hydrolytic Stability: Boronate esters with electron-withdrawing groups (e.g., sulfonamide) resist hydrolysis better than those with electron-donating groups (e.g., tert-butyl carbamate) .
Biological Activity
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety and an ethane sulfonamide group. Its molecular formula is C13H19BN2O3, with a molecular weight of 262.11 g/mol. The compound is predicted to have a boiling point of approximately 451.8 °C and a density of 1.11 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C13H19BN2O3 |
| Molecular Weight | 262.11 g/mol |
| Boiling Point | 451.8 °C (predicted) |
| Density | 1.11 g/cm³ (predicted) |
| pKa | 13.92 (predicted) |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Tumor Cell Growth : Studies have shown that related compounds can inhibit the growth of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selective toxicity suggests potential applications in cancer therapy.
- Microtubule Stabilization : Compounds targeting tubulin and microtubules have been identified as effective agents against various cancers and neuroparasitic infections . this compound may share this property, contributing to its biological activity.
- Phosphoprotein Modulation : The alteration in levels and localization of key signaling phosphoproteins has been observed with similar compounds, indicating a complex mechanism involving cellular signaling pathways .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Evidence suggests that this compound can inhibit the proliferation of cancer cells through multiple pathways.
- Neuroprotective Effects : Given its potential brain penetration capabilities, it may be explored for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- In Vitro Studies : In vitro assays demonstrated significant growth inhibition in tumor cell lines treated with derivatives of this compound. Notably, these studies highlighted the importance of structural modifications in enhancing biological efficacy .
- Mechanistic Studies : Research focusing on the mechanism of action revealed that certain derivatives could disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for compounds in this class, which is critical for therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide?
The compound is typically synthesized via sequential functionalization of the pyridine ring. First, the tetramethyl-1,3,2-dioxaborolane group is introduced at the 4-position of pyridine through Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst . The ethanesulfonamide group is then installed at the 2-position via nucleophilic substitution or sulfonylation reactions. For example, coupling ethanesulfonyl chloride with a pre-functionalized aminopyridine intermediate under basic conditions (e.g., NaH or Et₃N) is a standard approach . Purity is confirmed via HPLC (>95%) and structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the compound characterized for structural integrity and purity?
Key characterization methods include:
- NMR Spectroscopy : ¹¹B NMR confirms the presence of the boronate ester (δ ~30 ppm for tetramethyl-dioxaborolane) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the 3D structure, particularly the boron coordination geometry .
- HPLC : Monitors purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Validates C, H, N, S, and B content within ±0.4% of theoretical values .
Q. What role does the tetramethyl-1,3,2-dioxaborolan-2-yl group play in cross-coupling reactions?
The boronate ester acts as a stable precursor for Suzuki-Miyaura couplings. It facilitates C-C bond formation with aryl/heteroaryl halides under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in solvents like 1,2-dimethoxyethane (DME) with a base (e.g., Na₂CO₃ or K₃PO₄) . The electron-deficient pyridine ring enhances the boron group’s reactivity toward transmetallation .
Advanced Research Questions
Q. How do reaction conditions impact the stability of the boronate ester during coupling reactions?
The tetramethyl-dioxaborolane group is sensitive to protic solvents and strong acids/bases. For example:
- Acidic Conditions : Hydrolysis to boronic acid occurs, reducing coupling efficiency. Use pH 7–9 buffers to mitigate this .
- Oxidative Conditions : The sulfonamide group may oxidize; inert atmospheres (N₂/Ar) are recommended .
- Temperature : Optimal coupling occurs at 80–100°C. Higher temperatures (>110°C) risk decomposition of the boronate ester .
Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?
Discrepancies often arise from:
- Catalyst Selection : PdCl₂(dppf) gives higher yields (75–90%) than Pd(PPh₃)₄ (50–70%) due to better stability in polar solvents .
- Base Choice : K₃PO₄ outperforms Na₂CO₃ in non-aqueous systems by minimizing boronate ester hydrolysis .
- Substrate Steric Effects : Ortho-substituted aryl halides reduce yields; pre-screening via computational modeling (DFT) predicts reactivity .
Q. How does the sulfonamide group influence the compound’s electronic properties and reactivity?
The sulfonamide acts as an electron-withdrawing group, polarizing the pyridine ring and increasing the electrophilicity of the boron center. This enhances transmetallation efficiency but may reduce solubility in non-polar solvents. Solubility can be improved using DMSO or DMF . Computational studies (e.g., DFT) reveal a Hammett σₚ value of +0.6 for the sulfonamide, corroborating its electron-withdrawing effect .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Common impurities include:
- De-boronation products : Detected via LC-MS (e.g., [M−Bpin]+ ions).
- Sulfonamide hydrolysis by-products : Identified using ¹H NMR (δ 1.2–1.5 ppm for ethane fragments) .
- Residual palladium : Quantified via ICP-MS (<10 ppm acceptable for biological studies) .
Methodological Best Practices
- Storage : Store at −20°C under desiccation to prevent boronate ester hydrolysis .
- Reaction Monitoring : Use TLC (UV-active spots) or in situ ¹¹B NMR to track boron-containing intermediates .
- Troubleshooting Low Coupling Yields : Pre-dry solvents (molecular sieves) and use degassed systems to avoid side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
